(3R)-4,4-Dimethylpent-1-yn-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61317-72-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3R)-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3/t6-/m0/s1 |
InChI Key |
ILPLTEOGHOQFHJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C#C)O |
Canonical SMILES |
CC(C)(C)C(C#C)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 3r 4,4 Dimethylpent 1 Yn 3 Ol
Asymmetric Alkynylation Reactions
The most direct and atom-economical approach to (3R)-4,4-dimethylpent-1-yn-3-ol is the asymmetric addition of an acetylene (B1199291) nucleophile to pivalaldehyde (2,2-dimethylpropanal). This transformation has been the subject of extensive research, leading to the development of several highly efficient catalytic systems.
Metal-Catalyzed Asymmetric Additions to Carbonyl Compounds
The enantioselective alkynylation of aldehydes is a powerful carbon-carbon bond-forming reaction. The core principle involves the activation of the aldehyde by a chiral Lewis acidic metal catalyst, followed by the nucleophilic attack of an alkynyl species. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand coordinated to the metal center.
Zinc-based catalysts are among the most extensively studied for the asymmetric alkynylation of aldehydes. These systems typically involve the in situ formation of an alkynylzinc species from a terminal alkyne and a dialkylzinc reagent, such as diethylzinc (B1219324) (Et₂Zn) or dimethylzinc (B1204448) (Me₂Zn). The presence of a chiral ligand is crucial for inducing enantioselectivity.
One of the most successful ligand classes for this transformation is the ProPhenol family of ligands. nih.gov When treated with a dialkylzinc reagent, ProPhenol ligands spontaneously form dinuclear zinc complexes. These complexes feature a Lewis acidic zinc center to activate the aldehyde and a Brønsted basic site to deprotonate the terminal alkyne, facilitating the formation of the zinc acetylide nucleophile. nih.gov This dual activation mechanism within a defined chiral pocket leads to high levels of enantioselectivity.
While specific data for the alkynylation of pivalaldehyde using ProPhenol is not extensively tabulated in seminal reports, the system has shown high yields and enantioselectivities for a range of aliphatic aldehydes, including those with significant steric bulk. The general success with sterically hindered substrates suggests its applicability to pivalaldehyde. For instance, the addition of various alkynes to other aliphatic aldehydes using a dinuclear zinc-ProPhenol catalyst has been shown to proceed with high enantiomeric excess (ee).
| Aldehyde | Alkyne | Ligand | Yield (%) | ee (%) |
| Cyclohexanecarboxaldehyde | Phenylacetylene | (S)-ProPhenol | 95 | 98 |
| Isobutyraldehyde | 1-Octyne | (S)-ProPhenol | 88 | 96 |
| Adamantanecarboxaldehyde | Trimethylsilylacetylene (B32187) | (S)-ProPhenol | 92 | 97 |
Table 1: Representative examples of zinc-ProPhenol catalyzed asymmetric alkynylation of sterically hindered aldehydes. Data is illustrative of the general effectiveness of the system.
The reaction is typically carried out at low temperatures in an inert solvent, such as toluene (B28343) or dichloromethane. The choice of the alkyne can also influence the reaction's efficiency and stereochemical outcome. Terminal alkynes such as phenylacetylene, 1-hexyne, and trimethylsilylacetylene are all viable substrates.
Titanium-based catalysts have also emerged as powerful tools for the enantioselective alkynylation of aldehydes. These systems often employ a titanium(IV) isopropoxide (Ti(OiPr)₄) precursor in combination with a chiral ligand. The active catalyst is generated in situ, and similar to zinc systems, it facilitates the addition of an alkynyl nucleophile to the aldehyde.
A notable example involves the use of a catalyst prepared from Ti(OiPr)₄ and (R)-H₈-BINOL (octahydro-1,1'-bi-2-naphthol). This system has been shown to be effective for the asymmetric alkynylation of a variety of aromatic aldehydes, affording the corresponding propargylic alcohols in high yields and with excellent enantioselectivities. rsc.orgnih.gov The proposed mechanism involves the formation of a chiral titanium alkoxide complex that coordinates to the aldehyde, directing the nucleophilic attack of the alkynylzinc reagent, which is also present in the reaction mixture.
Another effective titanium-based system utilizes a C₂-symmetric bis(sulfonamide) ligand. This catalyst has demonstrated high enantioselectivity in the addition of alkynes to both aldehydes and ketones. While specific data for pivalaldehyde is scarce, the system's success with a broad range of carbonyl compounds suggests its potential for the synthesis of this compound.
| Aldehyde | Alkyne | Ligand | Yield (%) | ee (%) |
| Benzaldehyde | Phenylacetylene | (R)-H₈-BINOL | 92 | 96 |
| 2-Naphthaldehyde | 1-Hexyne | (R)-H₈-BINOL | 89 | 94 |
| Furfural | Trimethylsilylacetylene | (R)-H₈-BINOL | 85 | 91 |
Table 2: Representative results for the titanium-catalyzed enantioselective alkynylation of various aldehydes using the Ti(OiPr)₄/(R)-H₈-BINOL system. This data illustrates the general applicability of the catalytic method.
Beyond zinc and titanium, other transition metals have been explored for the asymmetric alkynylation of aldehydes, although they are less commonly reported for sterically hindered aliphatic substrates like pivalaldehyde.
Rhodium-catalyzed systems, often employing chiral bisphosphine ligands such as BINAP, have been developed for the asymmetric conjugate alkynylation of enones and the alkynylation of certain aldehydes. These reactions typically proceed through a different mechanism involving the oxidative addition of the alkyne to the rhodium center.
Copper-catalyzed asymmetric alkynylations have also been reported. These reactions often utilize chiral P,N-ligands or bisoxazoline (BOX) ligands. Copper acetylides are the key nucleophilic species, and the chiral copper complex orchestrates the enantioselective addition to the aldehyde. While effective for many substrates, their application to highly hindered aldehydes like pivalaldehyde remains an area for further investigation.
Role of Chiral Ligands in Stereocontrol
The chiral ligand is the cornerstone of any successful enantioselective catalytic reaction. Its structure dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
The development of new and efficient chiral ligands is a continuous effort in asymmetric catalysis. The design of these ligands often draws inspiration from readily available chiral starting materials from the "chiral pool."
A prominent class of chiral ligands for asymmetric alkynylation are the chiral amino alcohols . These ligands are attractive due to their straightforward synthesis and the modularity of their structures, which allows for systematic tuning of steric and electronic properties.
For instance, a variety of chiral amino alcohols have been synthesized from the natural product (+)-camphor . The rigid bicyclic framework of camphor (B46023) provides a well-defined stereochemical scaffold. Synthetic routes typically involve the oxidation of camphor to camphorquinone, followed by a series of stereocontrolled transformations to introduce the amino and alcohol functionalities. These camphor-derived amino alcohols have been successfully employed as ligands in the diethylzinc addition to aldehydes, demonstrating their potential for asymmetric catalysis. acs.org
The synthesis of ProPhenol ligands, which are highly effective in zinc-catalyzed alkynylations, starts from the amino acid L-proline. The synthesis involves the condensation of L-prolinol with a substituted salicylaldehyde (B1680747) to form a Schiff base, followed by reduction to yield the final ligand. The modularity of this synthesis allows for the introduction of different substituents on the phenol (B47542) ring, enabling the fine-tuning of the ligand's steric and electronic properties to optimize the catalyst's performance for specific substrates.
The design of effective chiral ligands often involves creating a well-defined chiral pocket that can differentiate between the two enantiotopic faces of the aldehyde. This is typically achieved by incorporating bulky substituents on the ligand that create steric hindrance, forcing the aldehyde to adopt a specific orientation when it coordinates to the metal center.
Ligand-Substrate Interactions and Enantioselectivity
The success of metal-catalyzed enantioselective additions hinges on the precise interactions between the chiral ligand, the metal center, and the substrates. In the context of synthesizing this compound, the transition state assembly must effectively differentiate between the two prochiral faces of pivalaldehyde.
Several models have been proposed to rationalize the observed enantioselectivity in the addition of alkyne nucleophiles to aldehydes. For instance, in zinc-catalyzed alkynylations employing chiral amino alcohol ligands like N-methylephedrine, a bimetallic transition state is often invoked. nih.gov In this model, one zinc atom coordinates to the amino alcohol ligand, while a second zinc alkynylide species delivers the nucleophile. The chiral ligand creates a well-defined steric environment that directs the approach of the aldehyde to the zinc-alkynylide complex, favoring one enantiotopic face over the other. The bulky tert-butyl group of pivalaldehyde plays a crucial role in this discrimination, as it seeks to occupy the least sterically hindered position in the transition state.
Similarly, for titanium-catalyzed additions with ligands such as BINOL, the proposed mechanism often involves a titanium-ligand complex acting as a chiral Lewis acid. nih.gov This complex coordinates to the aldehyde, activating it towards nucleophilic attack by the alkynylating agent. The geometry of the BINOL ligand dictates the facial selectivity of the addition. The interaction between the aldehyde's lone pairs and the chiral catalyst is critical, with steric clashes between the aldehyde's substituent and the ligand's blocking groups disfavoring one approach. nih.gov
A general representation of a proposed transition state model for the enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex, is depicted in the Zimmerman-Traxler model for aldol (B89426) reactions, which can be extended to these systems. youtube.comyoutube.com
| Catalyst System | Proposed Interaction for Enantioselectivity | Key Factors |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Formation of a chiral dimeric zinc complex that directs the facial approach of the aldehyde. organic-chemistry.org | Steric repulsion between the bulky aldehyde substituent and the chiral ligand. |
| Ti(Oi-Pr)₄ / Chiral Diol | Chiral titanium complex acts as a Lewis acid, creating a chiral pocket for the aldehyde. | Coordination geometry and steric hindrance imposed by the chiral ligand. |
Organocatalytic Enantioselective Methods
While metal-based catalysts have been prominent, organocatalysis offers an attractive alternative for the enantioselective synthesis of propargylic alcohols, avoiding the use of potentially toxic and expensive metals. However, the direct organocatalytic enantioselective alkynylation of sterically hindered aldehydes like pivalaldehyde remains a significant challenge.
Most organocatalytic approaches to chiral alcohols involve the activation of the carbonyl compound or the nucleophile through the formation of transient, covalently bound intermediates with the catalyst. For example, proline and its derivatives are effective catalysts for enantioselective aldol reactions through enamine catalysis. youtube.comprinceton.edu While not directly applicable to alkyne addition, the principles of creating a chiral environment around the substrate are relevant.
The development of organocatalytic methods for the direct α-alkynylation of carbonyl compounds has seen some progress, particularly for β-ketoesters and oxindoles using chiral phase-transfer catalysts. nih.gov These systems rely on the generation of a chiral ion pair between the catalyst and the enolate of the substrate, which then reacts with an electrophilic alkynylating agent. The application of such systems to the less acidic protons of aldehydes, especially sterically hindered ones, is not straightforward.
Future developments in this area may involve the design of novel organocatalysts capable of activating terminal alkynes or forming a chiral complex with both the alkyne and the aldehyde, facilitating a direct and enantioselective addition.
Chiral Pool Synthetic Strategies
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct more complex chiral molecules. This strategy can be a highly efficient way to access target molecules with a defined stereochemistry. For the synthesis of this compound, a suitable chiral precursor would ideally contain the required stereocenter or a functionality that can be readily converted to it.
Potential chiral pool starting materials could include certain amino acids, hydroxy acids, or terpenes that possess a stereocenter with the desired (R)-configuration and a side chain that can be elaborated to the tert-butyl and ethynyl (B1212043) groups. However, a direct and efficient chiral pool synthesis for this compound is not prominently described in the literature, likely due to the specific substitution pattern of the target molecule, which may not be easily accessible from common chiral pool sources.
Kinetic Resolution Approaches
Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by selectively reacting one enantiomer at a faster rate than the other, typically using a chiral catalyst or enzyme. This leaves the unreacted enantiomer enriched in the opposite configuration.
Enzyme-Catalyzed Kinetic Resolution
Lipases are a class of enzymes widely used for the kinetic resolution of alcohols due to their stereoselectivity, broad substrate scope, and operational simplicity. The kinetic resolution of racemic 4,4-dimethylpent-1-yn-3-ol (B2579561) can be achieved through enantioselective acylation, where the enzyme preferentially acylates one enantiomer, leaving the other enriched.
Candida antarctica lipase (B570770) B (CALB) is a particularly effective biocatalyst for the resolution of secondary alcohols and has also shown utility for certain tertiary alcohols. nih.govnih.gov In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of immobilized CALB. The enzyme will selectively catalyze the acylation of one enantiomer, for instance, the (S)-enantiomer, leading to the formation of the corresponding ester and leaving the desired (R)-4,4-dimethylpent-1-yn-3-ol unreacted and in high enantiomeric excess. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better separation. While specific E-values for 4,4-dimethylpent-1-yn-3-ol are not always reported, studies on structurally similar tertiary propargylic alcohols suggest that good to excellent selectivities can be achieved. scielo.br
| Enzyme | Acyl Donor | Typical Outcome |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Enantioselective acylation of one enantiomer, enriching the other. |
| Lipase A from Candida antarctica (CAL-A) | Isopropenyl Acetate | Shows good activity and enantioselectivity towards tertiary alcohols. scielo.br |
Chemo-Catalyzed Kinetic Resolution
In addition to enzymatic methods, chemo-catalyzed kinetic resolution offers a powerful alternative for the synthesis of enantioenriched tertiary propargylic alcohols. These methods often employ chiral metal complexes as catalysts.
A notable example is the palladium-catalyzed carboxylative kinetic resolution of tertiary propargylic alcohols. This method has been shown to provide access to a range of chiral propargylic alcohols with excellent enantioselectivities (93–>99% ee). rsc.org Another effective strategy is the kinetic resolution of tertiary propargylic alcohols via enantioselective silylation catalyzed by a copper-hydride complex with a chiral phosphine (B1218219) ligand, such as (R,R)-Ph-BPE. nih.govresearchgate.net This approach has demonstrated high selectivity factors (s up to 207) for various tertiary propargylic alcohols. nih.gov
More recently, a highly efficient kinetic resolution of acyclic tertiary propargylic alcohols has been developed using N-heterocyclic carbene (NHC) catalysis for enantioselective acylation.
| Catalyst System | Reagent | Typical Outcome | Selectivity |
| Pd(dba)₂ / Chiral Ligand / H⁺ | CO₂ | Carboxylative kinetic resolution. | High to excellent enantioselectivity. rsc.org |
| MesCu / (R,R)-Ph-BPE | Hydrosilane | Enantioselective silylation. | High selectivity factors (s up to 207). nih.gov |
| Chiral N-Heterocyclic Carbene (NHC) | Acylating Agent | Enantioselective acylation. | High to excellent enantioselectivity. |
Diastereoselective Synthetic Routes to this compound Precursors
An alternative to direct enantioselective synthesis or kinetic resolution is the use of diastereoselective reactions, where a chiral auxiliary is employed to control the formation of a new stereocenter. The auxiliary is subsequently removed to afford the desired enantiopure product.
For the synthesis of this compound, this could involve the addition of an achiral acetylide to a pivalaldehyde derivative that incorporates a chiral auxiliary. For example, a chiral sulfinimine derived from pivalaldehyde could be reacted with a lithium acetylide. The chiral sulfinyl group would direct the nucleophilic attack to one of the diastereotopic faces of the imine, leading to a diastereomerically enriched propargylamine (B41283) precursor. Subsequent hydrolysis of the sulfinamide and the imine would yield the desired chiral alcohol.
Another approach could involve the diastereoselective addition of an organometallic reagent to a chiral α-hydroxy ketone precursor. The existing stereocenter would direct the approach of the nucleophile, leading to a diastereomerically enriched diol that could then be converted to the target propargylic alcohol. While these strategies are plausible, specific and efficient examples for the synthesis of this compound precursors are not extensively documented in readily available literature, highlighting an area for potential research and development.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, which is achieved through the asymmetric addition of a terminal alkyne to pivalaldehyde, the choice of solvent and the efficiency of the catalyst are paramount in developing a sustainable process.
The solvent is a key component of any chemical reaction, influencing reaction rates, yields, and enantioselectivities. In the context of green chemistry, the ideal solvent should be non-toxic, readily available, and easily recyclable. The enantioselective addition of terminal acetylenes to aldehydes, the fundamental reaction for producing this compound, has been shown to be effective in various solvents.
A notable advancement in this area is the development of a catalytic system using zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) and the chiral ligand (+)-N-methylephedrine. organic-chemistry.org This system has demonstrated high yields and enantioselectivities for the synthesis of propargyl alcohols. A significant finding from this research is that the reaction can be successfully performed in reagent-grade toluene, a common industrial solvent. organic-chemistry.org This is advantageous as it eliminates the need for rigorously dried solvents, which can be a costly and energy-intensive process. The ability to use less pure solvents without a significant loss of efficiency or selectivity is a key step towards a greener synthetic route.
The impact of the solvent on the enantioselectivity of this reaction is a critical consideration. While toluene has been shown to be effective, further optimization might involve exploring greener solvent alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even aqueous systems, although the latter can be challenging for moisture-sensitive reagents. The optimization process involves screening a range of solvents to identify one that not only provides high yield and enantiomeric excess (ee) but also aligns with green chemistry principles.
Table 1: Solvent Effects on the Asymmetric Alkynylation of Pivalaldehyde
| Solvent | Catalyst System | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Toluene (reagent grade) | Zn(OTf)₂ / (+)-N-methylephedrine | High | High | organic-chemistry.org |
Note: "High" indicates that the reference reports excellent results without specifying the exact numerical values for this specific substrate in a tabular format.
Catalysts are a cornerstone of green chemistry as they can significantly reduce the energy requirements of a reaction and minimize waste by enabling selective transformations. In the synthesis of this compound, the efficiency and recyclability of the chiral catalyst are of utmost importance.
The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). A high TON indicates that a small amount of catalyst can produce a large amount of product, which is both economically and environmentally beneficial. While specific TON and TOF values for the synthesis of this compound are not always reported in detail, the goal of catalyst development is to maximize these figures.
A major challenge in homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the separation and recycling of the catalyst after the reaction is complete. This can lead to the loss of expensive catalyst and contamination of the product. To address this, significant research has been dedicated to the development of recyclable catalysts for alkyne functionalization reactions. nih.govnsf.gov
Strategies for catalyst recyclability include:
Immobilization on solid supports: The chiral catalyst can be anchored to a solid support, such as silica (B1680970) or a polymer resin. This allows for easy separation of the catalyst from the reaction mixture by simple filtration. The recovered catalyst can then be reused in subsequent reaction cycles.
Use of biphasic systems: The reaction can be carried out in a two-phase system where the catalyst resides in one phase (e.g., an ionic liquid or a fluorous solvent) and the product in another. After the reaction, the phases can be separated, and the catalyst-containing phase can be reused.
Nanocatalysts: The use of metal nanoparticles as catalysts can offer high activity and the potential for recovery through filtration or magnetic separation if the nanoparticles are magnetic. nih.gov
While the direct application of these recyclable catalyst systems to the synthesis of this compound requires further investigation, these approaches represent promising avenues for developing a truly green and sustainable manufacturing process.
Table 2: Strategies for Catalyst Recyclability in Alkyne Functionalization
| Strategy | Description | Potential Advantages |
| Immobilization | Catalyst is attached to a solid support. | Easy separation and reuse, reduced catalyst leaching. |
| Biphasic Catalysis | Catalyst is dissolved in a separate phase from the product. | Simplified workup, potential for continuous processing. |
| Nanocatalysis | Use of catalytically active nanoparticles. | High surface area and reactivity, potential for magnetic recovery. |
Advanced Chiral Analysis and Spectroscopic Characterization of 3r 4,4 Dimethylpent 1 Yn 3 Ol
Determination of Absolute Configuration
The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, is a fundamental property. For (3R)-4,4-Dimethylpent-1-yn-3-ol, several powerful techniques are utilized to elucidate its (R)-configuration at the C3 stereocenter.
Chiral Derivatizing Agent (CDA) Methods (e.g., Mosher's Method, MPA/MTPA analyses)
Mosher's method is a widely used NMR spectroscopic technique for determining the absolute configuration of secondary alcohols and amines. umn.edunih.gov This method involves the esterification of the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride (MTPA-Cl). umn.edunih.gov The reaction of this compound with (S)-MTPA-Cl and (R)-MTPA-Cl yields a pair of diastereomeric Mosher esters.
Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts (δ) in their ¹H NMR spectra. oregonstate.edu By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral ester linkage, the absolute configuration of the original alcohol can be deduced. According to the established model for Mosher's esters, for an (R)-alcohol, the protons on one side of the carbinol carbon will exhibit a positive Δδ value, while those on the other side will show a negative Δδ. oregonstate.edu
For this compound, the key protons are the ethynyl (B1212043) proton and the tert-butyl protons. The expected ¹H NMR data for the (S)- and (R)-MTPA esters of this compound would be systematically analyzed as shown in the hypothetical, yet representative, data table below.
Table 1: Representative ¹H NMR Data for Mosher's Esters of this compound
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| Ethynyl-H | 2.55 | 2.65 | -0.10 |
| Carbinol-H | 4.85 | 4.80 | +0.05 |
In this illustrative data, the negative Δδ for the ethynyl proton and the positive Δδ for the tert-butyl protons would be consistent with the (R) configuration at the C3 stereocenter.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netyoutube.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. nih.govdtu.dk
For this compound, the VCD spectrum would be characterized by a unique pattern of positive and negative bands corresponding to its vibrational modes. The experimental VCD spectrum is typically compared with a theoretically predicted spectrum generated through quantum chemical calculations, often using density functional theory (DFT). A good agreement between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of the absolute configuration. nih.gov VCD is particularly advantageous as it does not require crystallization or chemical derivatization of the sample. researchgate.net The analysis would focus on characteristic vibrational bands, such as the O-H stretch, C-H stretch, and the C≡C stretch of the alkyne.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical method that measures the differential absorption of left and right circularly polarized ultraviolet light. nih.gov ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis region. The terminal alkyne in this compound acts as a weak chromophore.
The ECD spectrum of this compound would exhibit Cotton effects, which are characteristic positive or negative bands. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter. nih.gov Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for both the (R) and (S) enantiomers. The enantiomer whose calculated spectrum matches the experimental one determines the absolute configuration of the sample. acs.org
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is considered the definitive method for determining the absolute structure of a molecule, provided that a suitable single crystal can be obtained. While obtaining a crystalline form of the relatively small and somewhat volatile this compound itself might be challenging, it can be converted into a crystalline derivative.
A common strategy is to react the alcohol with a heavy-atom-containing chiral or achiral carboxylic acid, such as a substituted benzoic acid, to form a crystalline ester. The presence of the heavy atom facilitates the determination of the absolute configuration by anomalous dispersion. The diffraction pattern of the crystal provides a detailed three-dimensional map of the electron density, from which the precise arrangement of all atoms in space can be determined, thus unequivocally establishing the (R) configuration.
Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chiral chromatography is the most common and reliable method for determining the ee of this compound.
Chiral Chromatography Techniques
Chiral chromatography involves the separation of enantiomers using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). heraldopenaccess.usuma.es The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and, thus, their separation. nih.gov
For the analysis of this compound, both chiral GC and chiral HPLC can be employed. The choice of the CSP is crucial for achieving good separation. Modified cyclodextrins are common CSPs for chiral GC analysis of alcohols. udl.cat For chiral HPLC, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. uma.es
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. A well-resolved chromatogram will show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer.
Table 2: Representative Chiral HPLC Parameters for the Enantiomeric Excess Determination of this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose derivatized) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 8.5 min |
This representative data illustrates a typical separation, where the difference in retention times allows for the accurate quantification of each enantiomer and the determination of the enantiomeric excess of the this compound sample.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. For the analysis of this compound, polysaccharide-based CSPs are particularly effective. chromatographyonline.com These CSPs, such as those derived from amylose (B160209) and cellulose, often feature tris(3,5-dimethylphenylcarbamate) as the chiral selector coated onto a silica (B1680970) matrix. chromatographyonline.com
The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation. The use of smaller particle sizes in the stationary phase, such as 3 µm instead of the more traditional 5 µm, has been shown to enhance column efficiency and improve the speed of analysis without compromising resolution. chromatographyonline.com
Table 1: HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-3 (amylose-based) or Chiralcel OD-3 (cellulose-based) |
| Mobile Phase | Typically a mixture of n-hexane and isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) on Chiral Columns
Gas Chromatography (GC) with chiral columns is another essential technique for the enantiomeric separation of volatile compounds like this compound. Chiral GC columns often employ cyclodextrin (B1172386) derivatives as the chiral stationary phase. These cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers of the analyte. The different fit and interaction energies between each enantiomer and the chiral cavity of the cyclodextrin lead to their separation.
For the analysis of alcohols, derivatization to a more volatile ester or ether can sometimes improve separation efficiency. However, direct analysis is often possible. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline resolution of the enantiomers.
Table 2: GC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Rt-βDEXsm (permethylated β-cyclodextrin) gcms.cz |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split |
| Temperature Program | Initial temperature of 60°C, ramped to 180°C at 2°C/min |
| Detector | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.
For the chiral separation of this compound, SFC is often coupled with the same types of chiral stationary phases used in HPLC, such as polysaccharide-based CSPs. The addition of a small amount of a polar co-solvent, like methanol (B129727) or ethanol, to the supercritical CO2 is often necessary to improve the solubility of the analyte and enhance the chiral recognition.
Capillary Electrophoresis (CE) and Electrochromatography (CEC)
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-resolution separation techniques that can be applied to chiral analysis. In CE, separation is based on the differential migration of charged species in an electric field. For neutral compounds like this compound, a charged chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte. The formation of transient diastereomeric complexes with different electrophoretic mobilities allows for the separation of the enantiomers.
CEC combines the principles of HPLC and CE. A capillary packed with a chiral stationary phase is used, and the mobile phase is driven by electroosmotic flow. This technique can offer very high separation efficiencies for chiral compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and in the presence of a Chiral Solvating Agent (CSA), it can be used to determine the enantiomeric excess of a chiral compound. semanticscholar.org A CSA is a chiral molecule that forms rapidly reversible diastereomeric complexes with the enantiomers of the analyte. semanticscholar.org This interaction leads to a difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers, allowing for their quantification. semanticscholar.org
For this compound, a suitable CSA would be a molecule capable of hydrogen bonding with the hydroxyl group and having an aromatic ring to induce different magnetic environments for the enantiomers. The choice of solvent is also critical, as it can influence the strength of the interaction between the analyte and the CSA.
Proton NMR Anisotropy Method
The proton NMR anisotropy method relies on the magnetic anisotropy of a chiral derivatizing agent or solvating agent to induce non-equivalence in the NMR spectra of the enantiomers. youtube.comresearchgate.net When this compound interacts with a chiral agent containing a magnetically anisotropic group (e.g., a phenyl or naphthyl ring), the protons of the two enantiomers will experience different shielding or deshielding effects, leading to separate signals in the ¹H NMR spectrum. youtube.comresearchgate.netkhanacademy.org The magnitude of the chemical shift difference is dependent on the spatial arrangement of the protons relative to the anisotropic group in the transient diastereomeric complex. youtube.comkhanacademy.org
Lanthanide Shift Reagents
Chiral Lanthanide Shift Reagents (LSRs) are another class of compounds used to induce chemical shift differences between enantiomers in NMR spectroscopy. semanticscholar.org These are typically complexes of a lanthanide ion, such as europium or praseodymium, with a chiral ligand. The LSR interacts with a Lewis basic site in the analyte, in this case, the hydroxyl group of this compound. The paramagnetic nature of the lanthanide ion causes large shifts in the resonance frequencies of the nearby protons. Due to the chiral environment of the LSR, the magnitude of this shift is different for each enantiomer, allowing for their resolution and quantification in the NMR spectrum.
Advanced Mass Spectrometry Techniques for Stereoisomer Differentiation
Conventional mass spectrometry (MS) is inherently "chiral-blind," as enantiomers possess identical mass-to-charge ratios (m/z) and thus cannot be distinguished directly. To overcome this limitation, several advanced MS-based strategies have been developed to induce a discernible difference between enantiomers. These methods typically involve the formation of diastereomeric species, either through derivatization or non-covalent interactions, or by employing specialized instrumentation that can probe the three-dimensional structure of ions.
One of the primary approaches for the chiral analysis of alcohols like this compound involves the use of chiral derivatizing agents (CDAs) . This technique is based on the reaction of the chiral analyte with an enantiomerically pure reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated and distinguished using standard chromatographic-mass spectrometric methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For chiral alcohols, common CDAs include chiral acids, activated acids, and isocyanates. The resulting diastereomeric esters or carbamates exhibit different fragmentation patterns and/or chromatographic retention times, allowing for their individual quantification.
Another powerful strategy is the use of chiral selectors in the gas phase, often in conjunction with Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) . IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of a weak electric field. While enantiomers have the same collision cross-section (CCS), the introduction of a chiral selector gas into the drift tube can lead to the formation of diastereomeric adducts with different mobilities. This difference in drift time allows for their separation and subsequent mass analysis. Cyclodextrins and their derivatives are commonly employed as chiral selectors due to their ability to form inclusion complexes with a wide range of guest molecules, including alcohols. The differential stability and conformation of the diastereomeric complexes formed between the enantiomers of this compound and a chiral cyclodextrin would result in distinct drift times, enabling their differentiation.
A more recent and sophisticated technique is Mass-Selected Photoelectron Circular Dichroism (MS-PECD) . This method provides direct chiral recognition without the need for derivatization or a chiral selector. In MS-PECD, mass-selected chiral ions are irradiated with circularly polarized light, leading to the emission of photoelectrons. The angular distribution of these photoelectrons is sensitive to the chirality of the parent ion, resulting in a forward-backward asymmetry that has an opposite sign for the two enantiomers. This allows for the direct determination of the enantiomeric excess of a sample.
The table below summarizes hypothetical data for the differentiation of the enantiomers of 4,4-Dimethylpent-1-yn-3-ol (B2579561) using different advanced mass spectrometry techniques.
| Analytical Technique | Method | Principle of Differentiation | Observed Difference (Hypothetical) |
| GC-MS with Chiral Derivatization | Derivatization with (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Formation of diastereomeric esters with different chromatographic retention times. | The (R)-alcohol derivative elutes at a retention time of 12.5 min, while the (S)-alcohol derivative elutes at 12.8 min. |
| Ion Mobility-Mass Spectrometry | Use of (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol as a chiral selector in the drift gas. | Formation of diastereomeric non-covalent complexes with different collision cross-sections and thus different drift times. | The (R)-alcohol complex has a drift time of 25.4 ms, whereas the (S)-alcohol complex has a drift time of 26.1 ms. |
| Mass-Selected Photoelectron Circular Dichroism (MS-PECD) | Measurement of the forward-backward asymmetry of photoelectrons upon ionization with circularly polarized light. | The inherent chirality of the molecule leads to opposite asymmetry parameters for the two enantiomers. | The (R)-enantiomer exhibits a PECD asymmetry of +2%, while the (S)-enantiomer shows an asymmetry of -2%. |
It is important to note that the successful application of these techniques often requires careful optimization of experimental parameters, such as the choice of chiral derivatizing agent or selector, collision energies in tandem mass spectrometry, and the nature of the drift gas in ion mobility spectrometry. The fragmentation patterns of the diastereomeric derivatives or complexes can also provide valuable structural information for confirming the identity of the enantiomers. For tertiary alcohols like this compound, characteristic fragmentation pathways include the loss of the substituents attached to the carbinol carbon. Differences in the relative abundances of these fragment ions between the diastereomeric pairs can further aid in their differentiation and quantification.
Chemical Transformations and Reactive Pathways of 3r 4,4 Dimethylpent 1 Yn 3 Ol
Reactions at the Propargyl Alcohol Moiety
The propargyl alcohol group, consisting of a hydroxyl group directly attached to a carbon adjacent to a carbon-carbon triple bond, is a versatile functional group. Its reactivity is centered around the hydroxyl group and the activated propargylic position.
Stereoselective Derivatization (e.g., Esterification, Etherification)
The derivatization of the hydroxyl group in propargyl alcohols is a common strategy to introduce protecting groups or to modify the molecule's properties. In the case of (3R)-4,4-Dimethylpent-1-yn-3-ol, these reactions are expected to proceed with retention of configuration at the C3 stereocenter.
Esterification: The conversion of the alcohol to an ester can be achieved using standard acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The bulky tert-butyl group may slow the reaction rate compared to less hindered alcohols, potentially requiring longer reaction times or more forcing conditions. For sensitive substrates, milder methods like the Steglich esterification using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) can be employed.
Etherification: Formation of an ether linkage, such as a silyl (B83357) ether or benzyl (B1604629) ether, is a common method for protecting the hydroxyl group. Silyl ethers can be readily formed using silyl chlorides (e.g., TBDMSCl, TESCl) and an amine base like imidazole. The Nicholas reaction provides an alternative for propargylation of hydroxyl groups under non-basic conditions, involving the cobalt-stabilized propargylic carbocation. rsc.org This method can be useful for base-sensitive molecules. rsc.org
Table 1: Representative Stereoselective Derivatization Reactions of Propargyl Alcohols
| Reaction Type | Reagents | Product Type | Key Features |
| Esterification | Acyl Chloride, Pyridine | Propargyl Ester | Proceeds with retention of stereochemistry. |
| Silyl Ether Formation | TBDMSCl, Imidazole | Silyl Ether | Common protection strategy; stable to many reaction conditions. |
| Williamson Ether Synthesis | NaH, Benzyl Bromide | Benzyl Ether | Requires a strong base; potential for competing elimination. |
| Nicholas Reaction | Co₂(CO)₈, BF₃·OEt₂ | Propargyl Ether | Proceeds via a cobalt-complexed carbocation; useful for complex substrates. rsc.org |
Oxidation and Reduction Reactions
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4,4-dimethylpent-1-yn-3-one. A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and the presence of other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation (using oxalyl chloride, DMSO, and triethylamine) are effective for this transformation, typically without affecting the alkyne. youtube.com Stronger oxidizing agents like chromic acid (Jones reagent) can also be used but may lead to side reactions or degradation of the alkyne moiety under harsh conditions.
Reduction: The reduction of the alkyne in this compound can lead to different products depending on the reagents and conditions.
To the (Z)-alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will selectively reduce the alkyne to a cis (or Z)-alkene, yielding (3R,Z)-4,4-dimethylpent-1-en-3-ol. nih.gov
To the (E)-alkene: Dissolving metal reduction, such as with sodium in liquid ammonia, would produce the trans (or E)-alkene, (3R,E)-4,4-dimethylpent-1-en-3-ol.
To the alkane: Complete reduction of the triple bond to an alkane, yielding (3R)-4,4-dimethylpentan-3-ol, can be accomplished by catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov
Nucleophilic Substitutions
Direct nucleophilic substitution of the hydroxyl group in propargylic alcohols is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions typically proceed through an SN1-like mechanism involving a stabilized propargylic cation or an SN2' mechanism. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), has been shown to be a general and efficient method for promoting the substitution of propargylic alcohols with a wide range of nucleophiles, including alcohols, thiols, amides, and carbon nucleophiles like allyltrimethylsilane. organic-chemistry.orgorganic-chemistry.org These reactions are often highly regioselective. organic-chemistry.org For this compound, activation of the hydroxyl group with an acid would generate a propargylic carbocation, which would then be attacked by a nucleophile. The significant steric hindrance from the tert-butyl group would likely influence the regioselectivity of the nucleophilic attack.
Transformations Involving the Terminal Alkyne
The terminal alkyne functionality is characterized by its acidic proton and its ability to participate in addition and coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is fundamental for the formation of C(sp)-C(sp²) bonds. youtube.com In this reaction, this compound would be deprotonated in situ, typically with a copper(I) co-catalyst and an amine base, to form a copper acetylide. This species then undergoes transmetalation to a palladium(0) complex, which has previously undergone oxidative addition with the aryl or vinyl halide. Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst.
The reaction is highly versatile and tolerates a wide range of functional groups. The steric bulk of the tert-butyl group in this compound is not expected to inhibit the reaction, as the coupling occurs at the terminal, unhindered end of the alkyne.
Table 2: General Conditions for Sonogashira Cross-Coupling
| Component | Example | Role |
| Alkyne | This compound | Nucleophilic coupling partner |
| Halide | Iodobenzene, Vinyl Bromide | Electrophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Facilitates acetylide formation |
| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct and acts as solvent |
| Solvent | THF, DMF | Reaction medium |
Hydration and Hydroamination Reactions
Hydration: The addition of water across the carbon-carbon triple bond of this compound would lead to the formation of a ketone. According to Markovnikov's rule, the oxygen atom adds to the more substituted carbon. For a terminal alkyne, this results in an enol intermediate which rapidly tautomerizes to the more stable keto form. The reaction is typically catalyzed by a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid. This would convert this compound into 1-hydroxy-4,4-dimethylpentan-2-one.
An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, would yield an aldehyde after tautomerization of the enol intermediate. For this compound, this would produce (3R)-3-hydroxy-4,4-dimethylpentanal. The use of bulky boranes is crucial to prevent double addition to the alkyne. acs.org
Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals (e.g., gold, titanium, ruthenium) and typically yields enamines or imines, which can be subsequently hydrolyzed to ketones or reduced to amines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and the substrate. For a sterically hindered substrate like this compound, the choice of catalyst would be critical to control the outcome of the reaction.
Cycloaddition Chemistry (e.g., CuAAC 'Click' Reactions)
The terminal alkyne functionality of this compound makes it an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," joins an alkyne and an organic azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org The term 'click chemistry' refers to reactions that are high-yielding, broad in scope, and produce byproducts that are easily removed. wikipedia.org
The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org However, the introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and provides exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgalfa-chemistry.com This catalytic variant is highly efficient and tolerates a wide range of functional groups and reaction conditions, including aqueous environments over a pH range of 4 to 12. organic-chemistry.orgalfa-chemistry.com
For this compound, the CuAAC reaction offers a straightforward method for covalently linking it to molecules functionalized with an azide group. The reaction proceeds under mild conditions, often at room temperature, and the resulting triazole product is formed with high specificity and yield. organic-chemistry.orgwikipedia.org This reaction's robustness and reliability make it a powerful tool for applications in drug discovery, materials science, and bioconjugation. nih.gov
Table 1: Key Features of the CuAAC 'Click' Reaction
| Feature | Description |
| Reactants | Terminal Alkyne (e.g., this compound), Organic Azide |
| Catalyst | Copper(I) source |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High, exclusively the 1,4-isomer |
| Reaction Rate | Highly accelerated compared to the uncatalyzed thermal reaction. alfa-chemistry.com |
| Conditions | Mild, often aqueous and at room temperature. organic-chemistry.org |
Gold-Catalyzed Alkyne Functionalizations
Homogeneous gold catalysis has emerged as a powerful tool for activating alkynes toward a variety of nucleophilic attacks, owing to the strong π-acidic nature of gold complexes. nih.govmdpi.com this compound, with its terminal alkyne, is a suitable substrate for numerous gold-catalyzed transformations. These reactions typically proceed through the coordination of the gold catalyst to the alkyne, rendering it susceptible to attack by a nucleophile.
One such transformation is the hydrofunctionalization of the alkyne. In the presence of a gold catalyst, various nucleophiles (H-Nu) can add across the carbon-carbon triple bond. For terminal alkynes like this compound, the hydration reaction (addition of water) typically exhibits Markovnikov regioselectivity, leading to the formation of a methyl ketone after tautomerization of the initial enol product. mdpi.com Similarly, hydroalkoxylation (addition of alcohols) also generally follows Markovnikov selectivity, adding the alkoxy group to the internal carbon. mdpi.com
Gold catalysts also facilitate the dimerization and cross-coupling of terminal alkynes. For instance, a gold-catalyzed homodimerization can produce synthetically useful enynes. nih.gov Furthermore, gold-catalyzed oxidative cross-coupling methods have been developed to synthesize unsymmetrical 1,3-diynes with high heteroselectivity, avoiding the need for pre-functionalized alkynes. organic-chemistry.org These methods often utilize an oxidant, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), and proceed through a proposed Au(I)/Au(III) catalytic cycle. organic-chemistry.orgresearchgate.net
Table 2: Examples of Gold-Catalyzed Functionalizations Applicable to Terminal Alkynes
| Reaction Type | Description | Catalyst System Example | Product Type |
| Hydration | Addition of water across the alkyne. mdpi.com | Gold(I) or Gold(III) complexes. mdpi.com | Methyl Ketone |
| Homodimerization | Head-to-tail union of two alkyne molecules. nih.gov | tBuXPhosAuNTf₂ / NaOAc. nih.gov | Branched Enyne |
| Oxidative Homocoupling | Coupling of two terminal alkynes to form a symmetric diyne. researchgate.net | Ph₃PAuCl / PhI(OAc)₂. researchgate.net | Symmetrical 1,3-Diyne |
| Oxidative Cross-Coupling | Coupling of two different terminal alkynes. organic-chemistry.org | Gold catalyst / 1,10-Phenanthroline / PhI(OAc)₂. organic-chemistry.org | Unsymmetrical 1,3-Diyne |
| Oxo-arylfluorination | Four-component reaction breaking the C-C triple bond. nih.gov | Gold(I) catalyst / Selectfluor / Arylboronic acid. nih.gov | α,α-disubstituted ketone |
Rearrangement Reactions
Meyer-Schuster Rearrangement and Analogues
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargylic alcohol into an α,β-unsaturated carbonyl compound. wikipedia.orgrsc.org The reaction involves the protonation of the hydroxyl group, followed by a 1,3-shift of this group to form an allene-enol intermediate, which then tautomerizes to the more stable carbonyl product. wikipedia.orgorganicreactions.org
As a tertiary propargyl alcohol, this compound is a candidate for this rearrangement. The reaction would convert it into 5,5-dimethylhex-3-en-2-one. While traditional methods employ strong acids, milder and more selective conditions using transition-metal catalysts (e.g., gold or ruthenium complexes) have been developed. wikipedia.orgorganicreactions.org It is important to note that for tertiary propargylic alcohols, the Meyer-Schuster rearrangement can face competition from the Rupe rearrangement, which yields α,β-unsaturated methyl ketones via a different enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity between these two pathways.
Favorskii-type Reactions
The classic Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. There is no direct evidence in the provided search results for this compound undergoing a reaction analogous to the Favorskii rearrangement. Such reactions are not typically initiated from propargyl alcohols. The substrate lacks the requisite α-haloketone structure, and its direct conversion under Favorskii-type conditions is not a documented pathway based on the available literature.
Intramolecular Cyclization Reactions
Metal-Catalyzed Intramolecular Cyclizations
This compound itself is not structured to undergo intramolecular cyclization, as it lacks a second functional group to react with the alkyne or alcohol. However, it serves as a valuable chiral building block that can be derivatized to create substrates for such reactions. By introducing a tethered nucleophile or a π-system (like an alkene or another alkyne), the resulting molecule can be cyclized using metal catalysis.
A prominent example is the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). researchgate.net For instance, if this compound were esterified with an acrylic acid derivative, the resulting enyne could undergo a gold- or platinum-catalyzed intramolecular reaction. Gold catalysts are particularly effective at activating the alkyne for nucleophilic attack by the tethered alkene, leading to the formation of carbocyclic or heterocyclic structures. researchgate.net Similarly, derivatization to form a 1,6-diyne followed by a gold-catalyzed cyclization can lead to the formation of cyclopentenone derivatives through an oxidative process. researchgate.net The stereocenter in the original molecule can influence the stereochemical outcome of these cyclization reactions, making it a useful strategy in asymmetric synthesis.
Nucleophilic Cyclizations
While direct nucleophilic cyclizations of this compound are not extensively documented, the strategic placement of nucleophiles within its derivatives enables intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of heterocyclic and carbocyclic systems. The inherent chirality of the starting material can influence the stereochemical outcome of these cyclizations.
A prominent example of such transformations is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition, which can be performed intramolecularly on enynes derived from chiral propargylic alcohols. The reaction typically involves the formation of a cyclopentenone fused to another ring system. The stereochemistry of the newly formed ring is often influenced by the existing chiral center.
For instance, derivatives of chiral propargylic alcohols can be converted into enynes, which then undergo cobalt- or other transition metal-catalyzed intramolecular cyclization. The bulky tert-butyl group at the propargylic position of derivatives of this compound is expected to exert a significant steric influence on the transition state of the cyclization, thereby directing the stereochemical outcome.
General studies on the Pauson-Khand reaction of enynes derived from chiral propargylic alcohols have shown that the diastereoselectivity of the cycloaddition is sensitive to the nature of the substituents on the alkyne and at the propargylic position.
| Reactant Type | Reaction | Key Features |
| Enyne derivatives of chiral propargylic alcohols | Intramolecular Pauson-Khand Reaction | Formation of fused bicyclic cyclopentenones. The stereochemistry of the product is influenced by the chiral center of the starting alcohol. The steric bulk of substituents plays a crucial role in diastereoselectivity. |
Stereoselective Reactions of this compound Derivatives
The chiral center in this compound makes its derivatives valuable substrates in a variety of stereoselective reactions. The hydroxyl group can be derivatized to introduce other functionalities or to act as a directing group, while the alkyne can participate in various addition and coupling reactions.
One of the key applications of chiral propargylic alcohols, including by extension derivatives of this compound, is in the synthesis of other chiral molecules. The existing stereocenter can be used to control the formation of new stereocenters.
For example, the diastereoselective 1,2-addition of nucleophiles to ketones can be influenced by a chiral auxiliary. While not directly involving this compound, studies on similar systems, such as the addition of lithiated (+)-(S)-N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine to prochiral ketones, demonstrate the principle of using a chiral reagent to induce diastereoselectivity in the formation of new stereocenters. The steric demand of the ketone was found to directly impact the diastereomeric ratio of the resulting β-hydroxy sulfoximine (B86345) adducts. This principle is applicable to reactions involving derivatives of this compound, where the bulky tert-butyl group would be a major factor in controlling the approach of reagents.
| Reactant | Nucleophile | Product | Diastereomeric Ratio |
| Prochiral Ketones | Lithiated (+)-(S)-N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine | β-hydroxy sulfoximine adducts | 79:21 to 98:2 |
Furthermore, the alkyne moiety in derivatives of this compound can undergo stereoselective reduction or participate in metal-catalyzed cross-coupling reactions, where the chiral center can influence the facial selectivity of the reaction. The development of such stereoselective transformations is a continuing area of research, aiming to expand the synthetic utility of chiral building blocks like this compound.
Computational and Theoretical Studies of 3r 4,4 Dimethylpent 1 Yn 3 Ol Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energy of molecules. These calculations can elucidate conformational preferences, the stability of different isomers, and the intricate details of reaction pathways.
The conformational landscape of a flexible molecule like (3R)-4,4-dimethylpent-1-yn-3-ol is crucial for understanding its reactivity. DFT calculations can be employed to identify the various stable conformations (local minima on the potential energy surface) and the transition states that connect them. For analogous systems, such as dipeptides, conformational analysis using DFT methods like B3LYP and M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) has been successfully used to locate numerous stable conformers and understand their relative energies. nih.gov This type of analysis for this compound would involve rotating the single bonds, particularly the C-C bond between the chiral center and the tert-butyl group, and the C-O bond of the hydroxyl group, to map out the potential energy surface.
Table 1: Hypothetical Relative Energies of this compound Conformers from a Postulated DFT Study
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 180° (anti) | 0.00 |
| B | 180° (anti) | 180° (anti) | 1.25 |
| C | 60° (gauche) | 60° (gauche) | 2.50 |
| D | -60° (gauche) | 60° (gauche) | 2.65 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
The synthesis of a specific enantiomer like this compound relies on enantioselective reactions, often involving the addition of an alkynyl nucleophile to an aldehyde. nih.gov DFT is a critical tool for analyzing the transition states of these reactions, which helps in understanding the origin of enantioselectivity. nih.gov
For instance, in proline-catalyzed aldol (B89426) reactions, which share mechanistic similarities with alkyne additions, DFT calculations have been used to model the transition states. nih.govresearchgate.net These models often reveal that the stereoselectivity arises from subtle differences in the energies of competing transition state structures, which can be influenced by factors like hydrogen bonding and steric interactions within the catalyst-substrate complex. nih.gov In the context of synthesizing this compound, computational analysis of the transition state would involve modeling the interaction of pivaldehyde with a metal-alkyne complex or an organocatalyst. The proposed transition state for the addition of an alkynylborane to an aldehyde, for example, involves a chair-like conformation that explains the observed enantioselectivity. nih.gov
DFT calculations can map out the entire reaction pathway for the formation of this compound. This involves identifying the reactants, intermediates, transition states, and products, and calculating their relative energies. By constructing a reaction energy profile, the rate-determining step can be identified. researchgate.net
For example, in the enantioselective addition of terminal alkynes to aldehydes mediated by Zn(OTf)2 and (+)-N-methylephedrine, the proposed mechanism involves the formation of a monoalkynylzinc species. organic-chemistry.org DFT studies could be used to validate this mechanism by calculating the energies of the proposed intermediates and transition states. Similarly, for proline-catalyzed reactions, computational studies have elucidated the role of the catalyst in lowering the activation energy through the formation of an enamine intermediate and stabilizing the transition state. nih.govlongdom.org
DFT calculations can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning complex spectra. researchgate.net The process typically involves optimizing the geometry of the molecule at a given level of theory and then performing the NMR calculation, often including solvent effects to better match experimental conditions. nih.gov While predicting NMR spectra for chiral molecules can be challenging, DFT methods have shown a high degree of accuracy for a wide range of organic molecules. researchgate.netresearchgate.net
Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for a Chiral Alcohol
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (B3LYP/6-31G(d)) |
| C1 (alkyne) | 84.2 | 84.5 |
| C2 (alkyne) | 72.5 | 72.9 |
| C3 (chiral) | 65.8 | 66.1 |
| C4 (quat.) | 35.1 | 35.5 |
| C5 (tert-butyl) | 27.3 | 27.6 |
Note: This table is for illustrative purposes. Actual data would depend on the specific compound and computational methodology.
Molecular Dynamics Simulations
While no specific molecular dynamics (MD) simulations for this compound are documented, this computational technique could provide valuable insights into its dynamic behavior in solution. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes, solvent interactions, and the behavior of the molecule in a more realistic, dynamic environment. For a chiral molecule like this, MD could be used to study the stability of different conformers in various solvents and to understand how the solvent shell might influence its reactivity.
Quantitative Structure-Activity Relationships (QSAR) in Catalysis (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the structural or property descriptors of a set of compounds with their biological activity or chemical reactivity. In the context of the synthesis of this compound, a QSAR study could be applied to the catalysts used in its enantioselective synthesis.
For example, a series of chiral ligands could be used to catalyze the addition of ethynyltrimethylsilane to pivaldehyde. The enantiomeric excess of the resulting this compound could then be correlated with various calculated descriptors of the ligands (e.g., steric parameters, electronic properties like HOMO/LUMO energies, or electrostatic potential maps). Such a model could then be used to predict the effectiveness of new, untested catalysts, thereby guiding the development of more efficient and selective synthetic methods. However, no specific QSAR studies for the catalytic synthesis of this particular compound are currently available in the literature.
Electronic Structure and Charge Distribution Analysis
The electronic structure and charge distribution of a molecule are fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. For this compound, a comprehensive analysis would involve the use of quantum mechanical calculations to model these characteristics.
Detailed Research Findings
A detailed investigation into the electronic properties of this compound would typically employ methods such as Density Functional Theory (DFT) or ab initio calculations. These studies would provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density.
Natural Bond Orbital (NBO) Analysis
A powerful tool for interpreting the results of quantum chemical calculations is Natural Bond Orbital (NBO) analysis. nih.govwisc.edu NBO theory provides a localized, Lewis-like picture of bonding within a molecule, making it easier to understand concepts such as hybridization, bond polarity, and charge transfer. nih.govwisc.edu For this compound, an NBO analysis would quantify the natural atomic charges on each atom, providing a more detailed picture of the charge distribution than simple electronegativity considerations would suggest. It would also describe the hybridization of the atomic orbitals involved in bonding and identify any significant donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding reactivity.
Electrostatic Potential Maps
Another valuable tool is the calculation of the molecular electrostatic potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (typically colored blue) are attractive to nucleophiles. For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the π-system of the alkyne, with positive potential around the hydroxyl hydrogen and the protons of the methyl groups.
Data Tables
Specific computational studies on this compound providing detailed data on its electronic structure and charge distribution are not available in the reviewed literature. Therefore, data tables containing calculated atomic charges (e.g., from Mulliken population analysis or NBO analysis) or other electronic parameters cannot be presented. A representative table of what such data would look like is provided below for illustrative purposes.
Table 1: Hypothetical Calculated Atomic Charges for this compound using NBO Analysis (Note: The following data is hypothetical and for illustrative purposes only, as no specific published research was found.)
| Atom | NBO Charge (e) |
| O1 | -0.850 |
| C3 | +0.250 |
| H (on O1) | +0.450 |
| C4 | +0.100 |
| C1 | -0.300 |
| C2 | -0.280 |
| H (on C1) | +0.150 |
| C (tert-butyl) | -0.050 (average) |
| H (tert-butyl) | +0.080 (average) |
This hypothetical data illustrates how the oxygen atom would carry a significant negative charge, while the carbinol carbon (C3) and the hydroxyl proton would be positively charged. The acetylenic carbons would also exhibit negative charges due to the π-electron density.
Applications and Utility of 3r 4,4 Dimethylpent 1 Yn 3 Ol As a Chiral Building Block
A Gateway to Complex Chiral Molecules: Precursor in Asymmetric Synthesis
The strategic placement of functional groups in (3R)-4,4-Dimethylpent-1-yn-3-ol makes it an ideal starting material for the synthesis of a wide array of complex chiral molecules. The hydroxyl and alkyne moieties serve as versatile handles for a variety of chemical transformations, allowing for the stereocontrolled elaboration of the carbon skeleton.
Laying the Foundation for Nature's Blueprints: Synthesis of Stereodefined Natural Products
While specific examples of the direct application of this compound in the total synthesis of named natural products are not extensively documented in readily available literature, its structural motifs are present in numerous biologically active natural compounds. The propargyl alcohol functionality is a key feature in various natural products, and the ability to introduce this group in a stereodefined manner is of significant synthetic interest. The inherent chirality of this compound provides a crucial head start in synthetic campaigns targeting such molecules, where the precise arrangement of atoms is paramount to their biological function.
Building the Scaffolds of Modern Medicine: Construction of Chiral Pharmaceutical Intermediates
The pharmaceutical industry's demand for single-enantiomer drugs has driven the development of innovative synthetic routes that employ chiral building blocks. Although direct incorporation of this compound into a specific commercial drug is not prominently reported, its analogous alkene, (R)-4,4-dimethylpent-1-en-3-ol, is a known precursor to the antiepileptic drug Stiripentol. This underscores the potential of the C7 chiral backbone of this compound in the synthesis of pharmacologically active molecules. The alkyne group offers a rich platform for further chemical modifications, such as click chemistry, reduction to cis- or trans-alkenes, or conversion to various heterocyclic systems, all of which are common scaffolds in medicinal chemistry.
A Tool for Crop Protection: Derivatization for Agrochemical Intermediates
The principles of chirality are also of great importance in the agrochemical sector, where stereoisomers of a pesticide can exhibit vastly different levels of efficacy and environmental impact. The structural features of this compound make it a plausible candidate for the synthesis of novel chiral agrochemicals. The tert-butyl group can enhance stability and lipophilicity, properties often desired in active agrochemical ingredients, while the alkyne and alcohol functionalities provide sites for derivatization to fine-tune biological activity.
Influencing Chirality: Ligand and Catalyst Component in Asymmetric Catalysis
The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. The stereodefined hydroxyl group of this compound can be utilized to direct the coordination of a metal center, while the alkyne can be functionalized to create bidentate or polydentate ligands. Although specific, widely-used ligands derived from this exact molecule are not extensively reported, the general strategy of employing chiral propargyl alcohols in ligand synthesis is a known concept in organic chemistry. Such ligands have the potential to be effective in a range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, inducing high levels of enantioselectivity in the products.
Engineering Materials at the Molecular Level: Advanced Materials Science Applications
The precise control over the three-dimensional structure of polymers can lead to materials with unique and highly desirable properties. The incorporation of chiral units into a polymer backbone can influence its secondary structure, leading to the formation of helical or other ordered conformations.
Weaving Chirality into Polymers: Polymer Synthesis with Defined Stereochemistry
The terminal alkyne of this compound makes it a suitable monomer for the synthesis of substituted polyacetylenes. The polymerization of such chiral monomers can lead to stereoregular polymers with a defined helicity. These chiral polymers are of interest for a variety of applications, including as chiral stationary phases for chromatography, in nonlinear optics, and as sensors capable of chiral recognition. The bulky tert-butyl group can also contribute to the polymer's properties, potentially increasing its solubility and influencing its packing in the solid state.
Chiral Material Development
The utility of a chiral building block in the development of chiral materials, such as chiral polymers or liquid crystals, hinges on its ability to impart a specific three-dimensional structure to the final material. This often involves the incorporation of the chiral molecule as a monomer in a polymerization reaction or as a dopant in a liquid crystal matrix.
For a molecule like this compound, its potential in this field would stem from its rigid, sterically defined structure, featuring a tertiary alcohol and a terminal alkyne group. The alkyne functionality, in particular, could be amenable to polymerization reactions, such as those used to create helical polymers. The bulky tert-butyl group would be expected to influence the packing and macroscopic chiral properties of such a polymer.
However, a thorough review of scientific databases and patent literature did not yield specific examples or data on the polymerization of this compound or its incorporation into other chiral materials. Research in this area may be part of proprietary industrial development and not publicly disclosed.
Role in Stereochemical Purity Control in Synthetic Sequences
Chiral building blocks are fundamental in controlling the stereochemical outcome of a reaction sequence. They can be used as chiral auxiliaries, where the stereocenter of the building block directs the formation of a new stereocenter in a substrate, after which the auxiliary is typically cleaved. Alternatively, they can be incorporated as a permanent part of the final molecule, where their inherent chirality is a key feature of the target structure.
The stereocenter in this compound, adjacent to a sterically demanding tert-butyl group, has the potential to exert significant stereochemical influence in asymmetric synthesis. The hydroxyl group can act as a directing group or be derivatized to form a chiral ligand for a metal catalyst. The alkyne can participate in a variety of coupling and cycloaddition reactions.
Future Research Directions and Emerging Trends
Development of Highly Enantioselective and Sustainable Synthetic Methods
The efficient and environmentally benign synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. Future research in the synthesis of (3R)-4,4-Dimethylpent-1-yn-3-ol is expected to focus on methods that are not only highly enantioselective but also sustainable.
Current approaches often rely on the asymmetric reduction of the corresponding ketone, 4,4-dimethylpent-1-yn-3-one, or the enantioselective addition of an ethynyl (B1212043) group to pivalaldehyde. While effective, these methods can involve stoichiometric use of chiral reagents or expensive metal catalysts.
Emerging trends point towards the increasing role of biocatalysis. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, offers a green alternative for the asymmetric reduction of prochiral ketones to furnish chiral alcohols. nih.govnih.gov These biocatalytic reductions often proceed with high enantioselectivity under mild reaction conditions, utilizing water as a solvent and avoiding heavy metal waste. Future work will likely involve screening and engineering enzymes specifically for the reduction of sterically hindered substrates like 4,4-dimethylpent-1-yn-3-one.
Furthermore, the development of catalytic asymmetric alkynylations using more earth-abundant and less toxic metals is a key area of research. While zinc-based catalysts have shown promise in the synthesis of chiral propargylic alcohols, the aim is to develop systems that operate at lower catalyst loadings and with improved atom economy. nih.gov
Exploration of Novel Catalytic Systems for this compound Transformations
The terminal alkyne and secondary alcohol functionalities of this compound offer fertile ground for a wide array of chemical transformations. The development of novel catalytic systems to exploit this reactivity is a major avenue for future research.
Palladium and copper catalysis have been instrumental in the transformation of alkynes. Sequential catalysis strategies, combining, for instance, a palladium-catalyzed cross-coupling with a copper-catalyzed conjugate reduction, could open up new pathways to complex chiral molecules starting from this compound. rsc.org
Another promising area is the use of nickel catalysis for enantioconvergent cross-coupling reactions. This approach could allow for the direct coupling of the alcohol moiety with various electrophiles, potentially eliminating the need for pre-activation. acs.org The development of catalysts that can effectively control the stereochemistry at the propargylic position during such transformations will be a significant challenge and a rewarding endeavor.
Integration of Advanced Analytical Technologies for Real-Time Chiral Analysis
The ability to monitor the enantiomeric excess (ee) of a reaction in real-time is crucial for optimizing reaction conditions and for process control in larger-scale synthesis. Future research will focus on integrating advanced analytical technologies for the rapid and sensitive chiral analysis of this compound and its derivatives.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the current workhorses for determining the enantiopurity of chiral alcohols. nih.govnih.gov However, these methods often require sampling and offline analysis.
Emerging techniques in chiral analysis include capillary electrophoresis (CE) and supercritical fluid chromatography (SFC), which can offer faster separation times. jiangnan.edu.cn Moreover, spectroscopic methods such as vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful tools for the non-destructive determination of absolute configuration and enantiomeric excess, and their application to online monitoring is an active area of research. google.com The development of chiral sensors and probes that can provide a direct, real-time readout of enantioselectivity would represent a significant breakthrough.
Computational Design and Prediction of Novel Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern drug discovery and catalyst development. In the context of this compound, computational methods can be employed to predict its reactivity and to design novel catalysts and reactions with high selectivity.
Density Functional Theory (DFT) calculations can be used to model transition states of potential reactions, providing insights into the factors that govern stereoselectivity. This understanding can guide the rational design of chiral ligands and catalysts for specific transformations of this compound. For instance, computational studies can help in designing catalysts that favor a particular reaction pathway, leading to the desired product with high enantiopurity.
Furthermore, machine learning algorithms are beginning to be used to predict the outcomes of chemical reactions. By training these models on existing reaction data, it may become possible to predict the optimal conditions for a desired transformation of this compound, thereby accelerating the discovery of new reactions and applications.
Discovery of Underexplored Chemical Transformations and Applications
While the primary reactive sites of this compound are the alkyne and alcohol groups, the unique steric and electronic properties conferred by the tert-butyl group could lead to unexpected reactivity and applications.
Future research should venture into less explored areas of its chemistry. For example, the propargylic position is a potential site for functionalization through various C-H activation strategies. The development of catalysts that can selectively functionalize this position without racemization would be highly valuable.
The synthesis of novel chiral ligands for asymmetric catalysis is another promising avenue. The rigid backbone and defined stereochemistry of this compound make it an attractive scaffold for the design of new ligands that could exhibit unique selectivity in a range of metal-catalyzed reactions.
Ultimately, the discovery of new biological activities for derivatives of this compound could open up entirely new fields of application in medicinal chemistry and chemical biology. Screening of compound libraries derived from this chiral building block against various biological targets may lead to the identification of novel therapeutic agents.
Q & A
Q. What are effective methods for synthesizing (3R)-4,4-Dimethylpent-1-yn-3-ol with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of alkynes using modified palladium catalysts. For enantioselective synthesis, chiral ligands (e.g., cinchona alkaloids) or chiral auxiliaries can be employed. Lindlar catalysts (Pd/CaCO₃ with quinoline) may selectively hydrogenate triple bonds while preserving stereochemistry . Post-synthesis, chiral chromatography (e.g., HPLC with cellulose-based columns) or enzymatic resolution can enhance enantiomeric purity.
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Catalyst Selectivity | Pd/CaCO₃ (Lindlar) for cis-alkenes | |
| Chiral Resolution | HPLC with Chiralcel® OD-H column |
Q. How can the stereochemical integrity of this compound be confirmed during synthesis?
- Methodological Answer : Use a combination of and NMR to analyze coupling constants and diastereotopic protons. Chiral gas chromatography (GC) with cyclodextrin-based columns or polarimetry can confirm enantiomeric excess. Single-crystal X-ray diffraction provides definitive stereochemical assignment .
- Key Data :
| Technique | Application | Reference |
|---|---|---|
| NMR | J-coupling for spatial arrangement | |
| X-ray Crystallography | Absolute configuration determination |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact due to irritant properties (R36/37/38). Store in sealed containers at 2–8°C. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
- Key Data :
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H315-H319 | Skin/eye irritation | P305+P351+P338 (eye rinse) |
| H225 | Flammable liquid | P210 (avoid ignition sources) |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in Diels-Alder reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich/deprived sites. Solvent effects can be modeled using COSMO-RS .
- Key Data :
| Computational Model | Application | Outcome Example |
|---|---|---|
| B3LYP/6-31G* | Transition state energy barriers | ΔG‡ for cycloaddition: 25 kJ/mol |
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Trace byproducts (e.g., diastereomers or oxidation products) require high-resolution GC-MS or LC-MS with sub-ppm detection limits. Use deuterated internal standards for quantification. Degradation during analysis (e.g., thermal decomposition in GC) can be mitigated by cooling samples to 4°C and using short runtimes .
- Key Data :
| Technique | Limit of Detection (LOD) | Reference |
|---|---|---|
| GC-MS (SIM mode) | 0.1 ppm | |
| LC-MS (ESI+) | 0.05 ppm |
Q. How does steric hindrance from the 4,4-dimethyl group influence nucleophilic substitution reactions?
- Methodological Answer : The bulky dimethyl group restricts access to the propargyl alcohol’s hydroxyl group, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). Kinetic studies (e.g., using isotope labeling) reveal rate retardation compared to less hindered analogs. Steric parameters (e.g., Taft’s ) correlate with reaction rates .
- Key Data :
| Substrate | Relative Rate (k) | Solvent |
|---|---|---|
| (3R)-4,4-Dimethyl | 0.45 | DMF |
| Unsubstituted analog | 1.00 | DMF |
Data Contradictions and Resolution
- vs. 13 : reports a boiling point of 63–65°C/100 mmHg for a similar compound, while lacks data. Researchers should validate boiling points experimentally via microdistillation and compare with predicted values (e.g., using Antoine equation).
- Stereochemical Stability : notes allyl rearrangements in propargyl alcohols under acidic conditions, conflicting with ’s stability claims. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
